molecular formula C15H11ClN2OS2 B13379518 (5Z)-2-(4-chloroanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-chloroanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13379518
M. Wt: 334.8 g/mol
InChI Key: DWKGBRVARJZRTL-JYRVWZFOSA-N
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Description

2-[(4-chlorophenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 5-methyl-2-thiophenecarboxaldehyde in the presence of thiosemicarbazide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired thiazolidinone derivative .

Industrial Production Methods

This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazolidinone derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes, disrupt cell membranes, and interfere with DNA synthesis. These actions are mediated through pathways involving oxidative stress, apoptosis, and cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chlorophenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring with a chlorophenyl and methylthiophene substituent. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H11ClN2OS2

Molecular Weight

334.8 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11ClN2OS2/c1-9-2-7-12(20-9)8-13-14(19)18-15(21-13)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,18,19)/b13-8-

InChI Key

DWKGBRVARJZRTL-JYRVWZFOSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2

Origin of Product

United States

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